molecular formula C21H17N5O4 B410780 N-[2-(4-METHOXYPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-4-NITROBENZAMIDE

N-[2-(4-METHOXYPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-4-NITROBENZAMIDE

Cat. No.: B410780
M. Wt: 403.4g/mol
InChI Key: KBBCRRQUQOZPLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-METHOXYPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-4-NITROBENZAMIDE: is a complex organic compound with a unique structure that combines a benzotriazole moiety with a nitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-METHOXYPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-4-NITROBENZAMIDE typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylamine with 2-chloro-6-methylbenzotriazole under basic conditions to form the intermediate. This intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to improve yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: N-[2-(4-METHOXYPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-4-NITROBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-[2-(4-METHOXYPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-4-NITROBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-METHOXYPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-4-NITROBENZAMIDE involves its interaction with specific molecular targets. The benzotriazole moiety is known to interact with metal ions, which can inhibit certain enzymes. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects .

Comparison with Similar Compounds

  • N-(4-Methoxy-phenyl)-2-nitro-benzamide
  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • N-(2-(4-Methoxy-phenyl)-1-(3-Methoxy-propylcarbamoyl)-vinyl)-4-methyl-benzamide

Comparison: N-[2-(4-METHOXYPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-4-NITROBENZAMIDE is unique due to the presence of both benzotriazole and nitrobenzamide moieties in its structure. This combination imparts distinct chemical and biological properties, making it more versatile compared to similar compounds that may only contain one of these functional groups .

Properties

Molecular Formula

C21H17N5O4

Molecular Weight

403.4g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-4-nitrobenzamide

InChI

InChI=1S/C21H17N5O4/c1-13-11-19-20(24-25(23-19)15-7-9-17(30-2)10-8-15)12-18(13)22-21(27)14-3-5-16(6-4-14)26(28)29/h3-12H,1-2H3,(H,22,27)

InChI Key

KBBCRRQUQOZPLF-UHFFFAOYSA-N

SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC

Origin of Product

United States

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